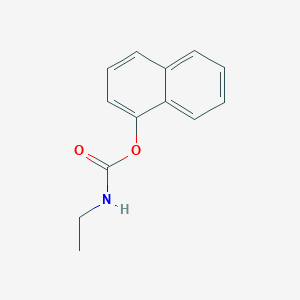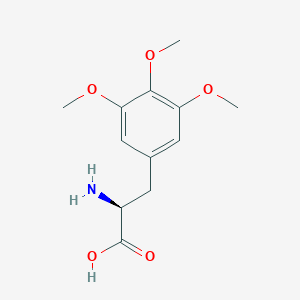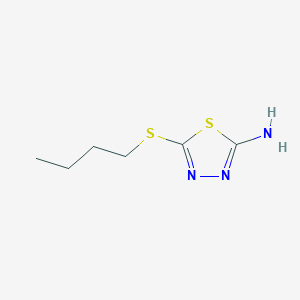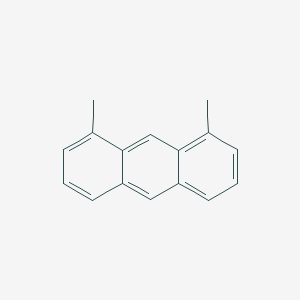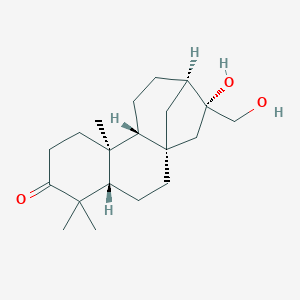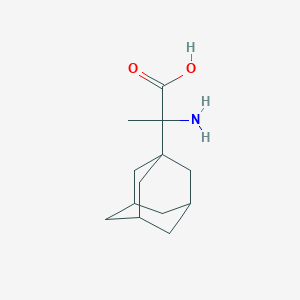
methyl N-trimethylsilylcarbamate
概要
説明
GJ103 ナトリウム塩は、早期終止コドンの読み飛ばしを誘導できる読み飛ばし化合物です。 この化合物は、ナンセンス変異によって引き起こされる遺伝性疾患の研究において潜在的な可能性を示しています 。 GJ072の活性アナログであり、その独自の特性により様々な科学的研究で使用されています .
作用機序
GJ103 ナトリウム塩の作用機序は、早期終止コドンの読み飛ばしを誘導することを含みます。この化合物は、リボソームやその他の分子標的に作用し、終止コドンが存在してもタンパク質合成が継続されるように促進します。 関与する経路には、ATMキナーゼ活性の活性化と、ナンセンス変異を持つ細胞におけるキナーゼ活性の回復が含まれます .
類似の化合物との比較
GJ103 ナトリウム塩は、その特定の読み飛ばし活性と低い細胞毒性により、他の類似の化合物と比べて独特です。類似の化合物には次のものがあります。
GJ072: 読み飛ばし活性と同様の活性アナログ。
GJ106: 読み飛ばしアッセイで一貫した活性を示す別のアナログ。
GJ109: 読み飛ばしを誘導する際に同様の特性を示します。
GJ111: 読み飛ばし活性も一貫して示しています .
GJ103 ナトリウム塩は、様々な細胞株におけるその有効性と低い細胞毒性により、研究および潜在的な治療用途のための貴重な化合物となっています .
準備方法
GJ103 ナトリウム塩の調製には、特定の試薬と条件を使用する合成経路が含まれます。この化合物は、適切な前駆体を制御された条件下で反応させることで合成され、目的の生成物が得られます。 工業的製造方法は、化合物の純度と品質を維持しながら、合成プロセスをスケールアップすることを含みます .
化学反応の分析
GJ103 ナトリウム塩は、次のような様々な化学反応を起こします。
酸化: この反応は、化合物に酸素を付加するか、水素を除去することを含みます。
還元: この反応は、化合物に水素を付加するか、酸素を除去することを含みます。
置換: この反応は、化合物中の1つの原子または原子団を別の原子または原子団で置き換えることを含みます。
これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、および特定の触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究における用途
GJ103 ナトリウム塩は、次のような幅広い科学研究における用途があります。
化学: 早期終止コドンの影響とその潜在的な治療法を研究するための読み飛ばし化合物として使用されます。
生物学: ナンセンス変異によって引き起こされる遺伝性疾患を調査し、その根本的なメカニズムを理解するために使用されます。
医学: 早期終止コドンの読み飛ばしを誘導することで遺伝性疾患の治療に潜在的な治療効果があります。
科学的研究の応用
GJ103 sodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a read-through compound to study the effects of premature stop codons and their potential treatments.
Biology: It is used to investigate genetic disorders caused by nonsense mutations and to understand the underlying mechanisms.
Medicine: It has potential therapeutic applications in treating genetic disorders by inducing read-through of premature stop codons.
Industry: It is used in the development of new drugs and therapies for genetic disorders .
類似化合物との比較
GJ103 sodium salt is unique compared to other similar compounds due to its specific read-through activity and lower cytotoxicity. Similar compounds include:
GJ072: An active analog with similar read-through activity.
GJ106: Another analog with consistent activity in read-through assays.
GJ109: Demonstrates similar properties in inducing read-through.
GJ103 sodium salt stands out due to its effectiveness and lower cytotoxicity in various cell lines, making it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
methyl N-trimethylsilylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2Si/c1-8-5(7)6-9(2,3)4/h1-4H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKSJRIXGQOQTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00316774 | |
| Record name | methyl N-trimethylsilylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00316774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18147-09-6 | |
| Record name | 18147-09-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306755 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl N-trimethylsilylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00316774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N-trimethylsilylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


